4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Intermolecular Interactions and Molecular Design
The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including studies on chloro derivatives, have provided insights into intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X interactions, and lp⋯π interactions (Shukla et al., 2014). These studies contribute to our understanding of molecular design and crystallization behavior, which can be crucial in the development of new pharmaceuticals and materials.
Chemical Synthesis and Reactivity
Research into the aminomethylation of 4-phenyl-1,2,4-triazolinethione-3 has shown how modifications to the nitrogen atom of the thioamide group affect the compound's reactivity and stability (Shegal & Postovskii, 2013). Such studies are essential for the synthesis of novel compounds with potential applications in drug development and organic chemistry.
Molecular Electronics and Photophysics
Investigations into the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes demonstrate the influence of molecular structure on electronic properties (Yang et al., 2004). This research is relevant for the design of molecular electronics and materials for photovoltaic applications, where the control of electronic and photophysical properties is crucial.
Biological Activity and Drug Design
The synthesis and biological activity screening of compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have highlighted the potential of these molecules in antibacterial, antioxidant, and anti-TB applications (Mamatha S.V et al., 2019). This area of research is vital for the development of new therapeutic agents.
Coordination Chemistry and Metal Complexes
The study of complexes with tris(3-phenylpyrazolyl)borate and N,N-donor heterocyclic bases has revealed the effect of steric encumbrance on the structure and properties of ternary copper(II) complexes (Dhar et al., 2002). These insights are valuable for the synthesis of metal complexes with specific properties for catalysis or material science applications.
Mechanism of Action
Target of Action
It is suggested that the compound may have analgesic properties , indicating potential interaction with pain receptors or pathways.
Mode of Action
It is suggested that the compound and its derivatives may interact with pain pathways, potentially influencing the perception or transmission of pain signals .
Biochemical Pathways
Given the suggested analgesic properties of the compound, it may influence pathways related to pain perception or transmission .
Result of Action
It is suggested that the compound and its derivatives may have analgesic effects , potentially influencing pain perception or transmission at the molecular and cellular level.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, ranging from binding interactions to enzymatic inhibition or activation .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is plausible that threshold effects could be observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is plausible that it could have effects on metabolic flux or metabolite levels .
Subcellular Localization
It is plausible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-19-5-10(16)18/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJAZPVUSDPASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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